Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate
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Overview
Description
Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate is a synthetic organic compound that belongs to the class of enones This compound is characterized by the presence of a chlorophenyl group, an amino group, and a dioxotetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Enone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic aromatic substitution reactions where a chlorophenylamine is reacted with the enone intermediate.
Formation of the Dioxotetrahydrofuran Ring: This can be accomplished through cyclization reactions involving dicarboxylic acid derivatives under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-((4-bromophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate
- Ethyl 3-((4-fluorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate
- Ethyl 3-((4-methylphenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate
Uniqueness
Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C16H16ClNO5 |
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Molecular Weight |
337.75 g/mol |
IUPAC Name |
ethyl (E)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate |
InChI |
InChI=1S/C16H16ClNO5/c1-3-22-16(21)14(12-8-13(19)23-15(12)20)9(2)18-11-6-4-10(17)5-7-11/h4-7,12,18H,3,8H2,1-2H3/b14-9+ |
InChI Key |
SYASXUXWOKXKDP-NTEUORMPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/NC1=CC=C(C=C1)Cl)/C2CC(=O)OC2=O |
Canonical SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)Cl)C2CC(=O)OC2=O |
Origin of Product |
United States |
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